Methyl 2,3,4,5-tetrahydro-7-chloro-5-oxo-1,4-benzothiazepine-2-acetate
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Overview
Description
Methyl 2,3,4,5-tetrahydro-7-chloro-5-oxo-1,4-benzothiazepine-2-acetate is a heterocyclic compound that belongs to the class of benzothiazepines This compound is characterized by its unique structure, which includes a benzene ring fused with a thiazepine ring, and is further modified with a chloro group and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4,5-tetrahydro-7-chloro-5-oxo-1,4-benzothiazepine-2-acetate typically involves multiple steps. One common method includes the acylation of 4-chloroaniline with succinic anhydride to form 4-(4-chloroaniline)-4-oxobutyric acid. This intermediate then undergoes an intramolecular Friedel-Crafts reaction to yield 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one. The final steps involve reacting this intermediate with ethylene glycol, followed by reduction and de-ketalation under acidic conditions to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, improved catalysts, and more efficient purification techniques to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4,5-tetrahydro-7-chloro-5-oxo-1,4-benzothiazepine-2-acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the ketone group to an alcohol.
Substitution: Halogen atoms, such as the chloro group, can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
Methyl 2,3,4,5-tetrahydro-7-chloro-5-oxo-1,4-benzothiazepine-2-acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 2,3,4,5-tetrahydro-7-chloro-5-oxo-1,4-benzothiazepine-2-acetate involves its interaction with specific molecular targets. For instance, it can act as a selective, competitive antagonist of the arginine vasopressin V2 receptor, which is involved in regulating water balance in the body . This interaction can lead to therapeutic effects in conditions such as hyponatremia.
Comparison with Similar Compounds
Similar Compounds
Tolvaptan: A V2 receptor antagonist used to treat hyponatremia.
Benazepril: An angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure.
Evacetrapib: A cholesteryl ester transfer protein (CETP) inhibitor used in cardiovascular disease research.
Uniqueness
Methyl 2,3,4,5-tetrahydro-7-chloro-5-oxo-1,4-benzothiazepine-2-acetate is unique due to its specific structural features, such as the chloro group and the acetate ester, which confer distinct chemical and biological properties. These features differentiate it from other benzothiazepine derivatives and contribute to its potential therapeutic applications.
Properties
CAS No. |
86628-24-2 |
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Molecular Formula |
C12H12ClNO3S |
Molecular Weight |
285.75 g/mol |
IUPAC Name |
methyl 2-(7-chloro-5-oxo-3,4-dihydro-2H-1,4-benzothiazepin-2-yl)acetate |
InChI |
InChI=1S/C12H12ClNO3S/c1-17-11(15)5-8-6-14-12(16)9-4-7(13)2-3-10(9)18-8/h2-4,8H,5-6H2,1H3,(H,14,16) |
InChI Key |
AEWHSKXJTFOWBS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CNC(=O)C2=C(S1)C=CC(=C2)Cl |
Origin of Product |
United States |
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